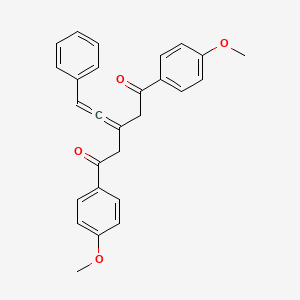
1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione, also known as curcumin, is a natural polyphenol compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, there has been a growing interest in the scientific community to study the potential health benefits of curcumin.
Mechanism of Action
Curcumin exerts its biological effects through multiple mechanisms of action, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione in lab experiments is its low toxicity and high bioavailability. It can easily penetrate cell membranes and exert its biological effects. However, one of the main limitations is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione. One area of interest is the development of 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the synergistic effects of 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione with other compounds, such as piperine, to enhance its bioavailability and efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and biotransformation. The most common method of synthesis is through extraction from turmeric roots. The roots are cleaned, boiled, and dried, and the 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione is extracted using solvents such as ethanol or acetone.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.
properties
IUPAC Name |
1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O4/c1-30-24-14-10-22(11-15-24)26(28)18-21(9-8-20-6-4-3-5-7-20)19-27(29)23-12-16-25(31-2)17-13-23/h3-8,10-17H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMIIKJGDEGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=C=CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-methoxyphenyl)-3-(2-phenylethenylidene)pentane-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)
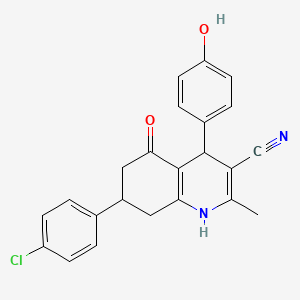
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
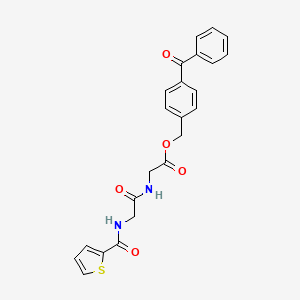
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
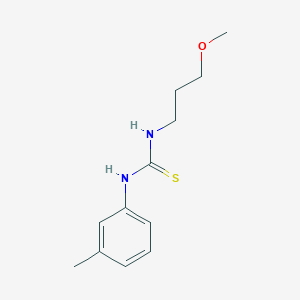
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
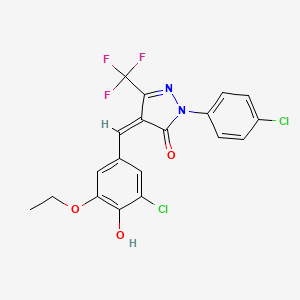
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
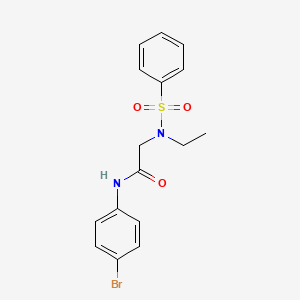
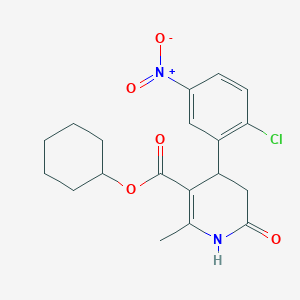
![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
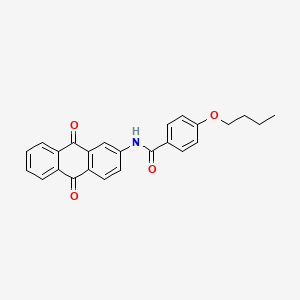
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)